molecular formula C15H13NO4 B1267498 2-{[(Benzyloxy)carbonyl]amino}benzoic acid CAS No. 63254-88-6

2-{[(Benzyloxy)carbonyl]amino}benzoic acid

Cat. No.: B1267498
CAS No.: 63254-88-6
M. Wt: 271.27 g/mol
InChI Key: CTJMTYUXEWDGEW-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}benzoic acid is an organic compound with the molecular formula C15H13NO4. It is a derivative of benzoic acid, where the amino group is protected by a benzyloxycarbonyl (Cbz) group. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}benzoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of 2-aminobenzoic acid is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}benzoic acid undergoes various chemical reactions, including:

    Hydrolysis: The benzyloxycarbonyl protecting group can be removed under acidic or basic conditions to yield the free amino group.

    Substitution Reactions: The carboxylic acid group can participate in esterification or amidation reactions.

    Oxidation and Reduction: The aromatic ring can undergo electrophilic substitution reactions such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Esterification: Alcohols in the presence of a catalyst like sulfuric acid.

    Amidation: Amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products

    Hydrolysis: 2-aminobenzoic acid.

    Esterification: Esters of this compound.

    Amidation: Amides of this compound.

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}benzoic acid is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Pharmaceutical Research: As an intermediate in the synthesis of pharmaceutical compounds.

    Biochemistry: In the study of enzyme mechanisms and protein-ligand interactions.

    Material Science: As a precursor for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}benzoic acid depends on its specific application. In organic synthesis, it acts as a protected amino acid derivative, allowing selective reactions at other functional groups. In pharmaceutical research, it may serve as a prodrug, where the benzyloxycarbonyl group is removed in vivo to release the active compound.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzoic Acid: The parent compound without the benzyloxycarbonyl protecting group.

    N-Benzyloxycarbonyl-2-aminobenzoic Acid: Another derivative with a similar structure.

Uniqueness

2-{[(Benzyloxy)carbonyl]amino}benzoic acid is unique due to its stability and the presence of the benzyloxycarbonyl protecting group, which allows for selective reactions and easy removal under mild conditions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

2-(phenylmethoxycarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJMTYUXEWDGEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00325200
Record name 2-{[(benzyloxy)carbonyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63254-88-6
Record name NSC409214
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409214
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-{[(benzyloxy)carbonyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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